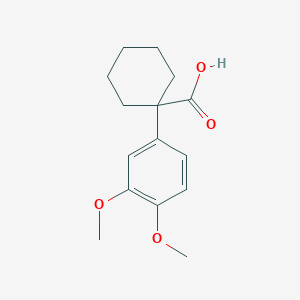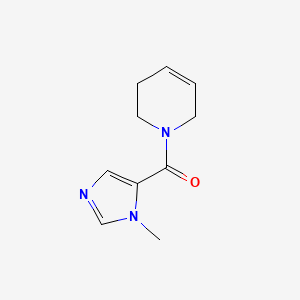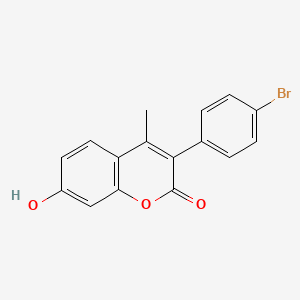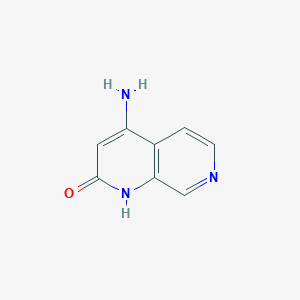
2,4-dichloro-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2,4-dichloro-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its potential biological activities. The structure of this compound suggests that it may have significant interactions with biological systems, potentially leading to anticancer properties as seen in similar sulfonamide derivatives .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the reaction of aminoguanidines with appropriate phenylglyoxal hydrate in glacial acetic acid . Another method includes reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . These methods provide a framework for the synthesis of a wide range of sulfonamide derivatives, including the compound , by altering the substituents on the benzene ring and the type of amine used in the reaction.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, the presence of a naphthyl moiety significantly contributes to the anticancer activity of certain analogues . The molecular structure often determines the type of intermolecular interactions that can occur, which in turn affects the compound's stability and reactivity .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including tautomerism, which is a chemical equilibrium between two structures differing in the position of protons and electrons . The presence of substituents such as methylthio groups can also influence the reactivity of these compounds, potentially leading to the formation of new derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of certain substituents can increase the metabolic stability of these compounds, which is an important factor for their potential use as drugs . The crystalline structure, including intramolecular hydrogen bonding and the orientation of substituents, can affect the compound's physical properties and its interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-HIV Activity
Compounds related to benzenesulfonamides, including those with oxadiazole moieties, have been synthesized and evaluated for their antimicrobial and anti-HIV activities. These studies have shown that some synthesized compounds exhibit significant biological activity, which is promising for the development of new therapeutic agents (Iqbal et al., 2006).
Photodynamic Therapy in Cancer Treatment
Benzenesulfonamide derivatives have been found to possess properties useful in photodynamic therapy, a treatment for cancer. These compounds, such as zinc phthalocyanine derivatives, show high singlet oxygen quantum yield, making them potent for Type II photodynamic mechanisms (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
Research on pyrazolines bearing benzenesulfonamide groups has indicated their potential as inhibitors of carbonic anhydrase I and II. These enzymes are significant in various physiological processes, and their inhibition can have therapeutic implications (Gul et al., 2016).
Antitumor Activity
Several benzenesulfonamide derivatives have demonstrated in vitro antitumor activities, highlighting their potential as cancer treatment agents. For instance, compounds with specific molecular structures have shown selectivity and potency against certain cancer cell lines (Sławiński & Brzozowski, 2006).
Antibacterial and Antifungal Activities
Compounds derived from benzenesulfonamides have been evaluated for their antibacterial and antifungal properties. Such studies are crucial in the ongoing search for new antimicrobial agents to combat drug-resistant strains of bacteria and fungi (Sarvaiya et al., 2019).
Molecular Docking and COX-2 Inhibition
Research involving docking studies and the crystal structure of tetrazole derivatives, including those related to benzenesulfonamides, has provided insights into their potential as COX-2 inhibitors. This has implications for the development of anti-inflammatory drugs (Al-Hourani et al., 2015).
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O3S/c1-9-7-14(13(17)8-12(9)16)26(24,25)18-10-3-5-11(6-4-10)22-15(23)21(2)19-20-22/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJABRXQHAAXZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)


![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)
![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)
![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)